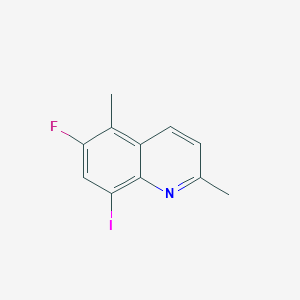
6-Fluoro-8-iodo-2,5-dimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-8-iodo-2,5-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-iodo-2,5-dimethylquinoline typically involves the introduction of fluorine and iodine atoms into the quinoline ring. One common method is the electrophilic substitution reaction, where fluorine and iodine are introduced using appropriate reagents under controlled conditions. For example, fluorination can be achieved using fluorine gas or a fluorinating agent like Selectfluor, while iodination can be performed using iodine or an iodine-containing compound.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process may include steps such as nitration, reduction, halogenation, and cyclization to form the desired quinoline derivative. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
化学反应分析
Types of Reactions
6-Fluoro-8-iodo-2,5-dimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can lead to the formation of various functionalized quinoline derivatives.
科学研究应用
6-Fluoro-8-iodo-2,5-dimethylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism of action of 6-Fluoro-8-iodo-2,5-dimethylquinoline involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
6-Fluoroquinoline: A fluorinated quinoline derivative with similar chemical properties but lacking the iodine atom.
8-Iodoquinoline: An iodinated quinoline derivative with similar chemical properties but lacking the fluorine atom.
2,5-Dimethylquinoline: A dimethyl-substituted quinoline derivative without fluorine or iodine atoms.
Uniqueness
6-Fluoro-8-iodo-2,5-dimethylquinoline is unique due to the presence of both fluorine and iodine atoms in its structure. This combination of halogens can enhance the compound’s reactivity and potential applications in various fields. The dual halogenation also provides opportunities for further functionalization and derivatization, making it a valuable compound for research and development.
属性
分子式 |
C11H9FIN |
|---|---|
分子量 |
301.10 g/mol |
IUPAC 名称 |
6-fluoro-8-iodo-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H9FIN/c1-6-3-4-8-7(2)9(12)5-10(13)11(8)14-6/h3-5H,1-2H3 |
InChI 键 |
LHXBUAGNGXMYCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C(=C2C=C1)C)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B13001324.png)

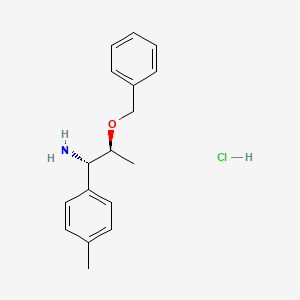
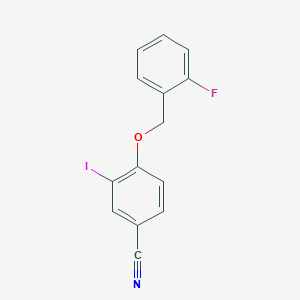
![5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B13001346.png)
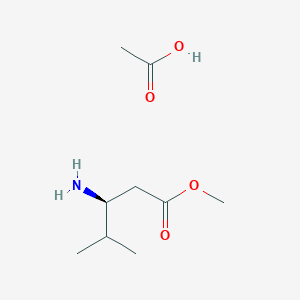
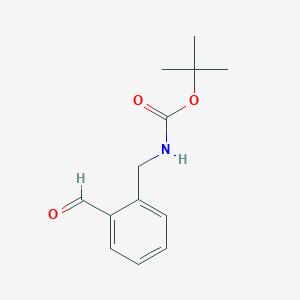
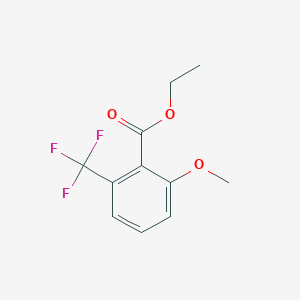

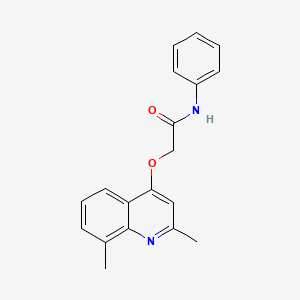

![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
![1'-Propyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B13001395.png)
